molecular formula C19H18Cl2N2O2S B4870233 2-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)-N-(prop-2-en-1-yl)benzamide

2-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)-N-(prop-2-en-1-yl)benzamide

Cat. No.: B4870233
M. Wt: 409.3 g/mol
InChI Key: MFEVRNFRFQTWPG-UHFFFAOYSA-N
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Description

2-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)-N-(prop-2-en-1-yl)benzamide is a complex organic compound characterized by the presence of a benzamide core, a dichlorobenzyl group, and a sulfanylacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)-N-(prop-2-en-1-yl)benzamide typically involves multiple steps, starting with the preparation of the dichlorobenzyl sulfanyl intermediate. This intermediate is then reacted with an acetylating agent to form the sulfanylacetyl derivative. The final step involves the coupling of this derivative with a benzamide precursor under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)-N-(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The dichlorobenzyl group can be reduced to form the corresponding benzyl derivative.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the dichlorobenzyl group can produce benzyl derivatives.

Scientific Research Applications

2-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)-N-(prop-2-en-1-yl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.

    Industry: It can be utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)-N-(prop-2-en-1-yl)benzamide involves its interaction with specific molecular targets. The dichlorobenzyl group may bind to certain receptors or enzymes, modulating their activity. The sulfanylacetyl moiety can also play a role in the compound’s biological effects by interacting with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)benzoate
  • 4-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)-N-phenylbenzamide

Uniqueness

2-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)-N-(prop-2-en-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[2-[(2,6-dichlorophenyl)methylsulfanyl]acetyl]amino]-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O2S/c1-2-10-22-19(25)13-6-3-4-9-17(13)23-18(24)12-26-11-14-15(20)7-5-8-16(14)21/h2-9H,1,10-12H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEVRNFRFQTWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=CC=C1NC(=O)CSCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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